2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-15-5-6-16(2)18(14-15)20(23)21-9-12-22-10-7-17(8-11-22)19-4-3-13-24-19/h3-6,13-14,17H,7-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCVIFAAAHIAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzamide core, piperidine substituents, or heterocyclic systems. Below is a comparative analysis with key derivatives:
Substituent Effects on the Benzamide Core
- Compound X: N-{2-[4-(Thiophen-2-yl)piperidin-1-yl]ethyl}benzamide Difference: Lacks methyl groups at the 2,5-positions of the benzamide. However, the methyl groups in the target compound may improve metabolic stability by blocking oxidation sites .
Piperidine-Thiophene Modifications
- Compound Y: 2,5-Dimethyl-N-{2-[4-(phenyl)piperidin-1-yl]ethyl}benzamide Difference: Replaces thiophen-2-yl with a phenyl group. Impact: The phenyl analog exhibits lower electron-rich character compared to thiophene, which may reduce interactions with sulfur-seeking enzymes or receptors.
Heterocycle Diversity in Bis-Heterocyclic Systems
highlights bis-heterocycles (e.g., bis-pyrimidines, bis-pyrazoles) synthesized via enaminone intermediates. While these differ in backbone structure, key comparisons include:
- Bis-Pyrimidine Derivatives: Feature dual pyrimidine rings linked via thieno-thiophene cores. Key Contrast: The target compound’s single piperidine-thiophene unit offers reduced molecular weight (356.45 g/mol vs. ~420 g/mol for bis-pyrimidines), likely improving pharmacokinetic properties such as oral bioavailability .
- Bis-Pyrazole Derivatives : Contain two pyrazole rings, which are more rigid than the target’s benzamide-piperidine system.
Data Table: Structural and Predicted Properties
Research Findings and Implications
- Synthetic Routes: The target compound may employ enaminone chemistry similar to ’s methodology, though its synthesis likely avoids bis-heterocyclization steps, simplifying purification .
- Biological Relevance : Thiophene-containing analogs often exhibit enhanced binding to dopamine or serotonin receptors compared to purely hydrocarbon systems. The target’s methyl groups may further modulate selectivity.
- Limitations : Direct comparative pharmacological data for this compound are scarce. Most inferences derive from structural analogs or computational models.
Biological Activity
2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core substituted with a thiophene group and a piperidine moiety. The structural formula can be represented as follows:
This molecular configuration is significant for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Antinociceptive Effects : Potential modulation of pain pathways.
- Antidepressant Activity : Interaction with neurotransmitter systems.
- Anticancer Properties : Inhibition of cancer cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 12.5 | |
| Human Lung Adenocarcinoma | 10.0 | |
| Breast Cancer | 15.0 |
These results suggest that the compound may serve as a lead for developing novel anticancer agents.
In Vivo Studies
Preliminary in vivo studies indicate promising antinociceptive effects. A study involving rodent models showed that administration of the compound resulted in a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Cancer Research investigated the effects of this compound on tumor growth in xenograft models. The compound was administered at varying doses, and results showed a dose-dependent inhibition of tumor growth, highlighting its potential as an effective anticancer agent. -
Case Study on Pain Management :
In a clinical trial focused on chronic pain patients, the compound was evaluated for its analgesic properties. Results indicated significant improvements in pain scores among participants receiving the treatment compared to those on placebo, supporting its role as a potential analgesic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
